An In-depth Technical Guide to the Chemical Properties and Structure of 1,4-Naphthoquinone-d6
An In-depth Technical Guide to the Chemical Properties and Structure of 1,4-Naphthoquinone-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 1,4-Naphthoquinone-d6, a deuterated analog of the biologically active compound 1,4-naphthoquinone. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways.
Core Chemical Properties
1,4-Naphthoquinone-d6 is a stable isotope-labeled version of 1,4-naphthoquinone, where all six hydrogen atoms on the naphthalene ring system have been replaced with deuterium. This isotopic labeling is a powerful tool in various research applications, including metabolic studies, mechanistic investigations, and as an internal standard in mass spectrometry-based quantification.
Table 1: General and Physical Properties of 1,4-Naphthoquinone-d6 and its Non-Deuterated Analog
| Property | 1,4-Naphthoquinone-d6 | 1,4-Naphthoquinone (Non-Deuterated) |
| CAS Number | 26473-08-5[1] | 130-15-4[2] |
| Molecular Formula | C₁₀D₆O₂ | C₁₀H₆O₂[2] |
| Molecular Weight | 164.19 g/mol | 158.15 g/mol [2] |
| Appearance | Yellow crystalline solid (expected) | Yellow triclinic crystals[2] |
| Melting Point | Not specified, expected to be similar to the non-deuterated form | 126 °C[2] |
| Boiling Point | Not specified, expected to be similar to the non-deuterated form | Begins to sublime at 100 °C[2] |
| Solubility | Not specified, expected to be similar to the non-deuterated form | Almost insoluble in cold water, slightly soluble in petroleum ether, and more soluble in polar organic solvents.[2] |
Chemical Structure
The core structure of 1,4-Naphthoquinone-d6 consists of a naphthalene ring system with two ketone groups at the 1 and 4 positions. All six hydrogen atoms attached to the aromatic rings are replaced by deuterium. The molecule is planar, with one aromatic ring fused to a quinone subunit.[2]
Spectroscopic Data
While specific experimental spectra for 1,4-Naphthoquinone-d6 are not widely available, the following sections describe the expected spectroscopic characteristics based on the known data for the non-deuterated 1,4-naphthoquinone and the principles of isotopic substitution.
Infrared (IR) Spectroscopy
The infrared spectrum of 1,4-[²H₆]naphthaquinone has been studied, and a well-supported vibrational assignment has been suggested.[3] The key vibrational modes are expected to be similar to the non-deuterated compound, with shifts in the frequencies of C-D stretching and bending vibrations compared to C-H vibrations.
Table 2: Expected Key IR Absorptions for 1,4-Naphthoquinone-d6
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| C=O (Quinone) | ~1660-1680 | Strong absorption, characteristic of conjugated ketones. |
| C=C (Aromatic) | ~1580-1600 | Medium to strong absorption. |
| C-D (Aromatic) | ~2200-2300 | Weaker than C-H stretching, shifted to lower frequency due to the heavier isotope. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: In a fully deuterated compound like 1,4-Naphthoquinone-d6, the proton NMR spectrum would ideally show no signals. Any residual signals would indicate incomplete deuteration.
¹³C NMR: The ¹³C NMR spectrum is expected to be very similar to that of the non-deuterated analog. The chemical shifts of the carbon atoms will be minimally affected by the deuterium substitution. However, the coupling between carbon and deuterium (C-D coupling) will be observed, and the signals for deuterated carbons may appear as multiplets (typically triplets for -CD) and will be broader due to quadrupolar relaxation.
Table 3: Expected ¹³C NMR Chemical Shifts for 1,4-Naphthoquinone-d6 (in CDCl₃)
| Carbon Atom | Expected Chemical Shift (ppm) | Multiplicity (due to C-D coupling) |
| C1, C4 (C=O) | ~185 | Singlet |
| C2, C3 | ~138 | Triplet |
| C4a, C8a | ~132 | Singlet |
| C5, C8 | ~126 | Triplet |
| C6, C7 | ~134 | Triplet |
Note: The chemical shifts are based on the data for the non-deuterated 1,4-naphthoquinone and may vary slightly.
Mass Spectrometry
The mass spectrum of 1,4-Naphthoquinone-d6 will show a molecular ion peak (M⁺) at m/z 164, corresponding to its molecular weight. The fragmentation pattern is expected to be similar to that of 1,4-naphthoquinone, with characteristic losses of CO and other fragments, but the masses of the fragments containing deuterium will be shifted accordingly. The NIST WebBook provides the mass spectrum for the non-deuterated 1,4-naphthoquinone, which shows a prominent molecular ion peak at m/z 158 and major fragments at m/z 130, 102, and 76.[4]
Experimental Protocols
General Synthesis Workflow
Caption: General workflow for the synthesis of 1,4-Naphthoquinone-d6.
Detailed Experimental Protocol (Adapted from the synthesis of 1,4-Naphthoquinone)
Materials:
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Naphthalene-d8
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Chromium trioxide (CrO₃)
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Glacial acetic acid
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Petroleum ether (or other suitable solvent for recrystallization)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve chromium trioxide in glacial acetic acid. Cool the solution in an ice bath.
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Addition of Naphthalene-d8: Slowly add a solution of naphthalene-d8 in glacial acetic acid to the cooled chromium trioxide solution with constant stirring. Maintain the temperature below 20°C during the addition.
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Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight.
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Precipitation: Pour the reaction mixture into a large volume of cold water to precipitate the crude 1,4-Naphthoquinone-d6.
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Filtration and Washing: Collect the yellow precipitate by vacuum filtration and wash it thoroughly with water to remove any remaining acid and chromium salts.
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Purification: Purify the crude product by recrystallization from a suitable solvent, such as petroleum ether or ethanol, to obtain pure yellow crystals of 1,4-Naphthoquinone-d6.[5]
Analytical Methods:
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Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of the product.
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Melting Point Determination: To assess the purity of the final product.
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Spectroscopic Analysis (IR, NMR, MS): To confirm the identity and structure of the synthesized 1,4-Naphthoquinone-d6.
Biological Activity and Signaling Pathways
1,4-Naphthoquinone and its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[6] These activities are often attributed to their ability to generate reactive oxygen species (ROS) and to act as Michael acceptors, leading to the alkylation of cellular nucleophiles.
The deuteration in 1,4-Naphthoquinone-d6 is not expected to significantly alter its fundamental biological activities or the signaling pathways it modulates. The primary use of the deuterated form is as a tool to study the metabolism and mechanism of action of the non-deuterated drug.
Key Signaling Pathways Modulated by 1,4-Naphthoquinone
1,4-Naphthoquinone has been shown to interact with several key cellular signaling pathways, primarily through the induction of oxidative stress.
Caption: Key signaling pathways modulated by 1,4-Naphthoquinone.
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Nrf2 Pathway: 1,4-Naphthoquinone can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[7] This activation leads to the expression of various cytoprotective genes.
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MAPK Pathway: The generation of ROS by 1,4-naphthoquinone can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38.[8] These pathways are involved in the regulation of cell proliferation, differentiation, and apoptosis.
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PI3K/Akt Pathway: This pathway, crucial for cell survival and proliferation, can also be modulated by 1,4-naphthoquinone, often leading to the induction of apoptosis in cancer cells.
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NF-κB Pathway: 1,4-Naphthoquinone has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cell survival.[6] This inhibition contributes to its anti-inflammatory and pro-apoptotic effects.
The biological effects of 1,4-naphthoquinone derivatives, including the induction of apoptosis and cell cycle arrest in cancer cells, are often mediated through the modulation of these interconnected signaling pathways.[8]
Conclusion
1,4-Naphthoquinone-d6 is a valuable tool for researchers studying the chemical and biological properties of this important class of compounds. This guide has provided a summary of its core chemical properties, structure, and expected spectroscopic data. Furthermore, it has outlined a general experimental protocol for its synthesis and detailed the key signaling pathways through which its non-deuterated counterpart exerts its biological effects. This information is intended to facilitate further research and development of 1,4-naphthoquinone derivatives as potential therapeutic agents.
References
- 1. 1,4-Naphthoquinone-d6 | CAS 26473-08-5 | LGC Standards [lgcstandards.com]
- 2. 1,4-Naphthoquinone - Wikipedia [en.wikipedia.org]
- 3. The vibrational spectrum of quinones. Part II. The infrared spectrum of 1,4-napthaquinone and 1,4-[2H6]naphthaquinone - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 4. 1,4-Naphthalenedione [webbook.nist.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
